Cas no 842133-18-0 (Canagliflozin)

Canagliflozin è un inibitore altamente selettivo del cotrasportatore sodio-glucosio di tipo 2 (SGLT2), utilizzato nel trattamento del diabete mellito di tipo 2. Agisce riducendo il riassorbimento renale del glucosio, promuovendone l'escrezione urinaria e abbassando così i livelli glicemici. Presenta un profilo farmacocinetico favorevole, con un'emivita lunga che consente una somministrazione giornaliera singola. Studi clinici dimostrano la sua efficacia nel migliorare il controllo glicemico, con ulteriori benefici come la riduzione del peso corporeo e della pressione arteriosa. La sua selettività per SGLT2 minimizza gli effetti collaterali a livello gastrointestinale. Canagliflozin rappresenta un'opzione terapeutica innovativa, particolarmente utile in pazienti con comorbidità cardiovascolari.
Canagliflozin structure
Canagliflozin structure
Nome del prodotto:Canagliflozin
Numero CAS:842133-18-0
MF:C24H25FO5S
MW:444.515709638596
MDL:MFCD18251436
CID:822298
PubChem ID:24812758

Canagliflozin Proprietà chimiche e fisiche

Nomi e identificatori

    • (1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol
    • Canagliflozin
    • TA 7284
    • Canaglifozion
    • Cobicistat
    • D-​Glucitol, 1,​5-​anhydro-​1-​C-​[3-​[[5-​(4-​fluorophenyl)​-​2-​thienyl]​methyl]​-​4-​methylphenyl]​-​, (1S)​-
    • (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • canagliflozin (*)
    • Canagliflozin purity
    • D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-,(1S)-
    • 1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol
    • (1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol (ACI)
    • (2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thien-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • 1-(β-D-Glucopyranosyl)-4-methyl-3-[5-(4-fluorophenyl)-2-thienylmethyl]benzene
    • Invokana
    • JNJ 24831754ZAE
    • JNJ 28431754
    • JNJ 28431754AAA
    • CHEBI:73274
    • (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
    • (1s)-1,5-anhydro-1-c-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-d-glucitol
    • GTPL4582
    • NCGC00346691-02
    • BCPP000303
    • CANAGLIFLOZIN [WHO-DD]
    • SCHEMBL157162
    • (1S)-1,5-Anhydro-1-c-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-D-glucitol
    • J-500391
    • CS-0522
    • 6S49DGR869
    • CHEMBL2048484
    • Z2235801995
    • DB08907
    • 842133-18-0
    • (1S)-1,5-anhydro-1-(3-{[5-(4-fluorophenyl)-2-thienyl]methyl}-4-methyl-phenyl)-D-glucitol
    • TA-7284
    • JNJ-28431754
    • Canagliflozin hydrate
    • CCG-229581
    • D-glucitol, 1,5-anhydro-1-c-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4- methylphenyl)-, (1s)-
    • 1-(Glucopyranosyl)-4-methyl-3-(5-(4-fluorophenyl)-2-thienylmethyl)benzene
    • BRD-K90868879-001-02-0
    • MLS006011126
    • D-GLUCITOL, 1,5-ANHYDRO-1-C-(3-((5-(4-FLUOROPHENYL)-2-THIENYL)METHYL)-4-METHYLPHENYL)-
    • SMR004702906
    • Canagliflozin anhydrous
    • CANAGLIFLOZIN [MI]
    • SW219119-1
    • (1S)-1,5-ANHYDRO-1-C-(3-((5-(4-FLUOROPHENYL)THIOPHEN-2-YL)METHYL)-4-METHYLPHENYL)-D- GLUCITOL
    • UNII-6S49DGR869
    • KS-1443
    • AKOS025401827
    • JNJ 24831754ZAE , JNJ 28431754AAA , TA 7284 , JNJ 28431754
    • (2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
    • (1S)-1,5-Anhydro-1-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-D-glucitol
    • s2760
    • BRD-K90868879-001-03-8
    • EN300-6733492
    • BDBM50386885
    • JNJ 24831754AAA
    • HSDB 8284
    • DTXSID601004469
    • AC-26303
    • BCP9000477
    • Q5030940
    • D-Glucitol, 1,5-anhydro-1-C-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4- methylphenyl)-, (1S)-
    • JNJ 24831754
    • NS00099376
    • (1S)-1,5-anhydro-1-(3-{[5-(4-fluorophenyl)-2-thienyl]methyl}-4-methylphenyl)-D-glucitol
    • Canagliflozin [INN]
    • HY-10451
    • D-Glucitol,1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-
    • MFCD18251436
    • MDL: MFCD18251436
    • Inchi: 1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1
    • Chiave InChI: XTNGUQKDFGDXSJ-ZXGKGEBGSA-N
    • Sorrisi: O[C@@H]1[C@@H](O)[C@H](O)[C@@H](CO)O[C@H]1C1C=CC(C)=C(CC2=CC=C(C3C=CC(F)=CC=3)S2)C=1

Proprietà calcolate

  • Massa esatta: 444.14100
  • Massa monoisotopica: 444.14067323g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 5
  • Complessità: 574
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 118Ų
  • XLogP3: 3.2

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.364
  • Punto di fusione: No data available
  • Punto di ebollizione: 642.9±55.0 °C at 760 mmHg
  • Punto di infiammabilità: 342.6±31.5 °C
  • PSA: 118.39000
  • LogP: 2.96830

Canagliflozin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
DC Chemicals
DC3111-250 mg
Canagliflozin
842133-18-0
250mg
$600.0 2022-02-28
ChemScence
CS-0522-50mg
Canagliflozin
842133-18-0 99.66%
50mg
$121.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C857179-50mg
Canagliflozin
842133-18-0 99%
50mg
¥172.00 2022-09-02
Ambeed
A335983-10mg
(2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
842133-18-0 95%
10mg
$10.0 2025-02-20
Key Organics Ltd
KS-1443-5MG
Canagliflozin
842133-18-0 >97%
5mg
£42.00 2025-02-08
TRC
C175190-1g
Canagliflozin
842133-18-0
1g
$ 2229.00 2023-04-18
eNovation Chemicals LLC
D628841-5g
Canagliflozin
842133-18-0 97%
5g
$1200 2024-06-05
eNovation Chemicals LLC
D498737-10g
Canagliflozin
842133-18-0 98%
10g
$328 2024-05-24
Enamine
EN300-6733492-0.5g
(2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
842133-18-0 95.0%
0.5g
$19.0 2025-03-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1782-50mg
Canagliflozin
842133-18-0 100%
50mg
¥ 823 2023-09-07

Canagliflozin Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  -60 °C → -20 °C; 2 h, -20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Efficient Route to Canagliflozin via Anhydroketopyranose
Sasikala, Ch. V. A.; Annapragada, Ratnamala; Basu, Debjit; Singarapu, Kiran Kumar; Mohammad, Aaseef; et al, Organic Letters, 2022, 24(19), 3450-3454

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  8 h, rt
Riferimento
Synthesis of canagliflozin
Xiao, Peng; Wang, Haiyong; Dan, Feijun; Liu, Wenjun, Zhongguo Yiyao Gongye Zazhi, 2014, 45(9), 808-811

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Dibutyltin oxide Solvents: Methanol ;  24 h, reflux; reflux → rt
1.2 Reagents: Water ;  10 min, rt
Riferimento
Synthesis of Aryl C-Glycosides via Iron-Catalyzed Cross Coupling of Halosugars: Stereoselective Anomeric Arylation of Glycosyl Radicals
Adak, Laksmikanta; Kawamura, Shintaro; Toma, Gabriel; Takenaka, Toshio; Isozaki, Katsuhiro ; et al, Journal of the American Chemical Society, 2017, 139(31), 10693-10701

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Trimethylsulfonium iodide Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 8 h, rt
Riferimento
Syntheses of SGLT2 Inhibitors by Ni- and Pd-Catalyzed Fukuyama Coupling Reactions
Talode, Jalindar; Kato, Daiki; Nagae, Haruki ; Tsurugi, Hayato ; Seki, Masahiko; et al, Journal of Organic Chemistry, 2020, 85(19), 12382-12392

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ;  reflux; 5 h, reflux
1.2 Reagents: Acetic acid Solvents: Water ;  60 °C → 26 °C
1.3 6 h, 26 °C
Riferimento
Stereoselective C-Glycosylation Reactions with Arylzinc Reagents
Lemaire, Sebastien; Houpis, Ioannis N.; Xiao, Tingting; Li, Juanjuan; Digard, Eric; et al, Organic Letters, 2012, 14(6), 1480-1483

Canagliflozin Raw materials

Canagliflozin Preparation Products

Canagliflozin Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:842133-18-0)Canagliflozin
Numero d'ordine:sfd715
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:32
Prezzo ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:842133-18-0)canagliflozin
Numero d'ordine:8710860
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:11
Prezzo ($):discuss personally

Canagliflozin Letteratura correlata

Fornitori consigliati
atkchemica
(CAS:842133-18-0)Canagliflozin
CL18863
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:842133-18-0)Canagliflozin
A25050
Purezza:99%
Quantità:5g
Prezzo ($):227.0